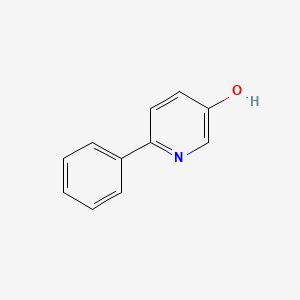

6-Phenylpyridin-3-ol

Description

Properties

IUPAC Name |

6-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUCJEGMDDNGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376524 | |

| Record name | 6-phenylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-77-9 | |

| Record name | 6-phenylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Phenylpyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide outlines a plausible synthesis pathway and predicted characterization data based on established methodologies for structurally analogous compounds.

Introduction

6-Phenylpyridin-3-ol is a substituted pyridine derivative featuring a phenyl group at the 6-position and a hydroxyl group at the 3-position. The 3-hydroxypyridine scaffold is a recognized pharmacophore with potential cytoprotective and antioxidant properties.[1] Furthermore, the phenylpyridine framework is a classic bidentate ligand in coordination chemistry, with applications in the development of organometallic complexes for organic light-emitting diodes (OLEDs) and catalysis.[1] The versatile structure of 6-Phenylpyridin-3-ol makes it a valuable building block for the synthesis of diverse chemical libraries for drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Phenylpyridin-3-ol, largely derived from computational data, is presented in Table 1.[2]

Table 1: Physicochemical Properties of 6-Phenylpyridin-3-ol

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | PubChem[2] |

| Molecular Weight | 171.19 g/mol | PubChem[2] |

| IUPAC Name | 6-phenylpyridin-3-ol | PubChem[2] |

| CAS Number | 66131-77-9 | PubChem[2] |

| Monoisotopic Mass | 171.068413911 Da | PubChem[2] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[2] |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis of 6-Phenylpyridin-3-ol

The following proposed experimental protocol is based on the general principles of these established synthetic strategies.

Proposed Experimental Protocol: Hetero-Diels-Alder Approach

This proposed method utilizes a Lewis-acid catalyzed hetero-Diels-Alder reaction between a 5-alkoxy-2-phenyloxazole and an appropriate dienophile, followed by aromatization.

Materials:

-

5-Ethoxy-2-phenyloxazole

-

Ethylene

-

Neodymium(III) trifluoromethanesulfonate (Nd(OTf)₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-ethoxy-2-phenyloxazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add neodymium(III) trifluoromethanesulfonate (0.1 equivalents).

-

Introduce ethylene gas to the reaction mixture at a pressure of 2-3 atm.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 6-Phenylpyridin-3-ol.

Characterization of 6-Phenylpyridin-3-ol

Due to the absence of specific published spectroscopic data for 6-Phenylpyridin-3-ol, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. These predictions are intended to guide researchers in the characterization of this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 6-Phenylpyridin-3-ol in CDCl₃ are summarized in Table 2. These predictions are based on typical chemical shift ranges for aromatic protons, with consideration for the electronic effects of the phenyl and hydroxyl substituents on the pyridine ring.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data for 6-Phenylpyridin-3-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 4.0 - 7.0 | br s | - |

| H-2 | 8.1 - 8.3 | d | ~2.5 |

| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-5 | 7.0 - 7.2 | d | ~8.5 |

| Phenyl H (ortho) | 7.8 - 8.0 | m | - |

| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 6-Phenylpyridin-3-ol in CDCl₃ are presented in Table 3. These predictions are based on established chemical shift ranges for substituted pyridines and phenyl groups.

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for 6-Phenylpyridin-3-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 155 - 160 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho) | 126 - 129 |

| Phenyl C (meta) | 128 - 131 |

| Phenyl C (para) | 129 - 132 |

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption frequencies for 6-Phenylpyridin-3-ol are listed in Table 4. These are based on typical vibrational modes for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for 6-Phenylpyridin-3-ol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic rings) | 1450 - 1620 | Medium to strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |

Predicted Mass Spectrometry Data

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of 6-Phenylpyridin-3-ol in an electron ionization (EI) mass spectrum are shown in Table 5.

Table 5: Predicted Mass Spectrometry (EI) Data for 6-Phenylpyridin-3-ol

| m/z | Predicted Fragment |

| 171 | [M]⁺ (Molecular ion) |

| 142 | [M - CHO]⁺ |

| 115 | [M - C₂H₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed hetero-Diels-Alder synthesis route for 6-Phenylpyridin-3-ol.

Caption: Proposed synthesis of 6-Phenylpyridin-3-ol.

Potential Signaling Pathway Involvement

While no signaling pathways have been directly elucidated for 6-Phenylpyridin-3-ol, related phenyl-substituted pyridinone and pyrimidinone derivatives have been investigated as allosteric modulators of G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor.[2] The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by compounds with a similar structural scaffold.

Caption: Potential GPCR signaling pathway modulation.

Potential Biological Activities and Applications

The 3-hydroxypyridine core is a known pharmacophore with demonstrated cytoprotective and antioxidant potential.[1] Derivatives of 3-hydroxypyridine have been investigated for their ability to protect cells from oxidative stress, a key factor in a variety of diseases.[1] Furthermore, phenyl-substituted nitrogen heterocycles are prevalent in a wide range of biologically active molecules. For instance, certain 3-phenyl substituted pyridine derivatives have been explored as dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), suggesting potential therapeutic applications in hyperuricemia and related conditions.[5]

The structural motifs present in 6-Phenylpyridin-3-ol suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile, including its potential as an antioxidant, an enzyme inhibitor, or a modulator of cell signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 6-Phenylpyridin-3-ol for researchers and professionals in drug development. While specific experimental data for this compound is limited, this document offers a robust, literature-based framework for its preparation and analysis. The proposed synthetic route and predicted characterization data serve as a valuable resource for initiating further investigation into the chemical and biological properties of this promising heterocyclic scaffold. The potential for this molecule and its derivatives in medicinal chemistry and materials science underscores the importance of continued research in this area.

References

- 1. 6-Phenylpyridin-3-ol|High-Purity Research Chemical [benchchem.com]

- 2. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyridin-3-ol is a heterocyclic aromatic organic compound that belongs to the pyridine family. Its molecular structure, featuring a pyridine ring substituted with a phenyl group and a hydroxyl group, makes it a compound of significant interest in medicinal chemistry and materials science. The 3-hydroxypyridine core is a known pharmacophore that has been investigated for its potential cytoprotective and antioxidant activities.[1] Related structures have shown the ability to protect cells from oxidative stress, a key factor in the pathology of various diseases.[1] Furthermore, the phenylpyridine framework is a classic ligand in coordination chemistry, utilized in the synthesis of metal complexes for applications such as organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis.[1] As versatile intermediates, polysubstituted 3-hydroxypyridines can be further functionalized to create diverse chemical libraries for drug discovery and materials development.[1] This guide provides a comprehensive overview of the core physicochemical properties of 6-phenylpyridin-3-ol, along with experimental methodologies and a generalized workflow for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of 6-phenylpyridin-3-ol are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in drug design, formulation, and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [2][3] |

| Molecular Weight | 171.19 g/mol | [2] |

| IUPAC Name | 6-phenylpyridin-3-ol | [2] |

| CAS Number | 66131-77-9 | [2] |

| Boiling Point | 393.3 °C at 760 mmHg | [3] |

| Density | 1.169 g/cm³ | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 | [2] |

| Polar Surface Area (PSA) | 33.1 Ų | [2] |

| Flash Point | 191.7 °C | [3] |

| Refractive Index | 1.611 | [3] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)O | [2] |

| InChIKey | UAUCJEGMDDNGCV-UHFFFAOYSA-N | [2] |

Experimental Protocols

General Synthesis of Polysubstituted 3-Hydroxypyridines

A common approach to synthesizing the 3-hydroxypyridine scaffold involves multi-step reactions. One such modern and efficient method is the de novo synthesis via a "anti-Wacker"-type cyclization.[4]

1. Preparation of N-propargyl-N-tosyl-aminoaldehydes: This initial step involves the synthesis of the precursor molecule from readily available amino acids and propargyl alcohols.

2. Pd(0)-Catalyzed Cyclization: The synthesized alkynal undergoes a palladium-catalyzed anti-selective arylative, alkylative, or alkynylative cyclization with an appropriate boronic acid (e.g., phenylboronic acid for the synthesis of 6-phenylpyridin-3-ol).[4] This "anti-Wacker"-type cyclization yields a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate.[4]

3. Oxidation: The hydroxyl group of the tetrahydropyridine intermediate is then oxidized to the corresponding 3-oxo derivative. The Dess-Martin periodinane is a common reagent for this transformation.[4] To prevent acid-mediated dehydration in sensitive substrates, a mild base like sodium bicarbonate may be added.[4]

4. Aromatization: The final step involves the elimination of the p-toluenesulfinic acid moiety from the 3-oxo intermediate to yield the aromatic 3-hydroxypyridine. This can be achieved using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

General Characterization Methods

The characterization of the synthesized 6-phenylpyridin-3-ol would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and types of protons in the molecule. For 6-phenylpyridin-3-ol, one would expect to see distinct signals for the protons on the phenyl and pyridine rings, as well as a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration. The aromatic region (typically 7-9 ppm) would show a complex splitting pattern corresponding to the different protons on the two rings.

-

¹³C NMR: This analysis identifies the different carbon environments in the molecule. Separate signals would be expected for each of the 11 carbon atoms, with their chemical shifts indicating whether they are part of the phenyl ring, the pyridine ring, or bonded to the hydroxyl group.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 6-phenylpyridin-3-ol would include:

-

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings, usually appearing just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region.

3. Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For 6-phenylpyridin-3-ol, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 171.19).

Potential Biological Activity and Signaling Pathways

The 3-hydroxypyridine core is recognized for its antioxidant potential.[1] Oxidative stress is a cellular condition implicated in a wide range of diseases, from cancer to neurodegeneration.[5] Cells have developed protective mechanisms against oxidative stress, a key one being the antioxidant response element (ARE) signaling pathway.[5] While there is no direct evidence from the search results linking 6-phenylpyridin-3-ol to the ARE pathway, its structural motif suggests that it could potentially modulate such cellular stress response pathways. The PI3K/Akt signaling pathway is another crucial regulator of cell survival and has been shown to be influenced by various natural products in the context of neurodegenerative diseases.[6] Further research would be necessary to determine if 6-phenylpyridin-3-ol interacts with the ARE, PI3K/Akt, or other related signaling pathways.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 6-phenylpyridin-3-ol.

Caption: A generalized workflow for the synthesis and characterization of 6-phenylpyridin-3-ol.

References

- 1. 6-Phenylpyridin-3-ol|High-Purity Research Chemical [benchchem.com]

- 2. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Phenylpyridin-3-ol | 66131-77-9-Molbase [molbase.com]

- 4. mdpi.com [mdpi.com]

- 5. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-phenylpyridin-3-ol: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-phenylpyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC name, physicochemical properties, and potential biological activities, supported by illustrative experimental protocols and logical diagrams.

Chemical Structure and IUPAC Name

6-phenylpyridin-3-ol is a bi-aromatic compound featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.

IUPAC Name: 6-phenylpyridin-3-ol[1]

Chemical Structure:

SMILES: C1=CC=C(C=C1)C2=NC=C(C=C2)O[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-phenylpyridin-3-ol. The data presented is primarily sourced from computational models available in public databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | PubChem[1] |

| Molecular Weight | 171.19 g/mol | PubChem[1] |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 171.06841391 g/mol | PubChem[1] |

| Monoisotopic Mass | 171.06841391 g/mol | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 184 | PubChem[1] |

Synthesis Protocol (Illustrative)

Reaction Scheme:

Materials:

-

3-Bromo-6-methoxypyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

Step 1: Suzuki-Miyaura Coupling to form 6-Methoxy-3-phenylpyridine

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Step 2: Demethylation to form 6-phenylpyridin-3-ol

-

Dissolve the purified 6-methoxy-3-phenylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield 6-phenylpyridin-3-ol.

Biological Significance and Potential Applications

The 3-hydroxypyridine and phenylpyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.

-

Cytoprotective and Antioxidant Potential: The 3-hydroxypyridine core is a known pharmacophore with potential cytoprotective and antioxidant properties.[2] This activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals, thereby protecting cells from oxidative stress, a key factor in various disease pathologies.

-

Coordination Chemistry and Materials Science: The phenylpyridine framework is a classic bidentate ligand in coordination chemistry.[2] This property allows for the formation of stable complexes with various metals, which have applications in the development of organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis.[2]

-

Drug Development Scaffold: Polysubstituted 3-hydroxypyridines, including 6-phenylpyridin-3-ol, are valuable intermediates in synthetic chemistry. They can be further functionalized to create diverse chemical libraries for drug discovery programs targeting a wide range of diseases.[2]

Illustrative Experimental Protocols for Biological Assays

While specific experimental data for 6-phenylpyridin-3-ol is limited in the public domain, the following are detailed methodologies for key assays that could be employed to evaluate its potential biological activities based on the properties of its core scaffolds.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

-

6-phenylpyridin-3-ol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of 6-phenylpyridin-3-ol and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions or the positive control to the respective wells. A blank well should contain only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cell Viability Assay (Cytotoxicity/Cytoprotective Assessment)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It can be used to assess the cytotoxicity of a compound or its ability to protect cells from a toxic insult.

Materials:

-

6-phenylpyridin-3-ol

-

Human cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure for Cytotoxicity Assessment:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in an incubator.

-

Prepare a series of dilutions of 6-phenylpyridin-3-ol in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships (Hypothetical)

Given the potential antioxidant and cytoprotective effects of the 3-hydroxypyridine scaffold, 6-phenylpyridin-3-ol could plausibly modulate cellular signaling pathways involved in oxidative stress response. The following Graphviz diagram illustrates a hypothetical workflow for investigating the cytoprotective mechanism of 6-phenylpyridin-3-ol.

Caption: Hypothetical workflow for investigating the cytoprotective mechanism of 6-phenylpyridin-3-ol.

The following diagram illustrates a potential signaling pathway that could be modulated by an antioxidant compound like 6-phenylpyridin-3-ol to confer cytoprotection.

Caption: Hypothetical antioxidant signaling pathway potentially modulated by 6-phenylpyridin-3-ol.

References

An In-depth Technical Guide to 6-Phenylpyridin-3-ol: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpyridin-3-ol, a heterocyclic compound featuring a phenyl-substituted pyridine core with a hydroxyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is recognized as a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 6-phenylpyridin-3-ol, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential biological activities, with a focus on its cytoprotective and antioxidant properties. While extensive research has been conducted on its derivatives, this document consolidates the available information on the parent compound to serve as a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

6-Phenylpyridin-3-ol is registered under CAS Number 66131-77-9 and possesses the molecular formula C₁₁H₉NO.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Phenylpyridin-3-ol

| Property | Value | Reference |

| CAS Number | 66131-77-9 | [1][2] |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.19 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 393.3°C at 760 mmHg | [1] |

| Flash Point | 191.7°C | [1] |

| Density | 1.169 g/cm³ | [1] |

| Refractive Index | 1.611 | [1] |

| LogP | 2.45420 | [1] |

Synthesis of 6-Phenylpyridin-3-ol

A general synthetic workflow for related phenyl-substituted pyridines often involves cross-coupling reactions, such as the Suzuki or Stille coupling, to form the C-C bond between the pyridine and phenyl rings.

Below is a conceptual workflow for the synthesis of a phenylpyridine scaffold, which could be adapted for 6-phenylpyridin-3-ol.

Caption: Conceptual workflow for the synthesis of 6-phenylpyridin-3-ol.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 6-phenylpyridin-3-ol. While specific spectra for this compound were not found in the reviewed literature, a theoretical interpretation based on its structure can be provided.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display 11 unique signals corresponding to the carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms would exhibit characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum should feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.

Biological and Pharmacological Potential

The 3-hydroxypyridine core is a recognized pharmacophore with potential cytoprotective and antioxidant properties.[3] While direct experimental data on the biological activity of 6-phenylpyridin-3-ol is limited, studies on its derivatives and related structures provide valuable insights into its potential therapeutic applications.

Antioxidant and Cytoprotective Activities

Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, which share a similar structural backbone, have demonstrated pronounced cytoprotective activity in vitro.[4][5][6] These compounds were shown to enhance cell survival, and this activity is logically linked to their potential to counteract oxidative stress, a key mechanism of cellular damage.[4]

Experimental Protocols for Assessing Antioxidant and Cytoprotective Activity:

Standard in vitro assays are employed to evaluate the antioxidant and cytoprotective potential of chemical compounds.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.[7][8]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color of the radical cation is monitored spectrophotometrically.[7][9][10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[4][5][6]

The potential mechanism of cytoprotection by compounds containing the 3-hydroxypyridine scaffold is believed to involve the modulation of cellular signaling pathways related to oxidative stress response.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 6-phenylpyridin-3-ol, related compounds have been shown to interact with various cellular targets. For instance, the neuroprotective effects of some compounds are mediated through the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[11]

A hypothetical signaling pathway illustrating how a 3-hydroxypyridine derivative might exert its cytoprotective effects is presented below.

Caption: Hypothetical signaling pathway for cytoprotection.

Applications in Drug Discovery and Materials Science

The phenylpyridine framework is a classic ligand in coordination chemistry.[3] This structural feature makes 6-phenylpyridin-3-ol and its derivatives attractive candidates for the synthesis of metal complexes with potential applications in organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis.[3] In drug discovery, the ability to functionalize the 3-hydroxypyridine core, for instance, through cross-coupling reactions after conversion to triflates, allows for the creation of diverse chemical libraries for screening against various biological targets.[3]

Conclusion

6-Phenylpyridin-3-ol represents a promising molecular scaffold with significant potential in both medicinal chemistry and materials science. While research has largely focused on its derivatives, the foundational properties and biological rationale presented in this guide highlight the importance of further investigation into the parent compound. Future studies should aim to establish detailed and optimized synthetic protocols, conduct comprehensive in vitro and in vivo biological evaluations to quantify its antioxidant and cytoprotective effects, and elucidate the specific signaling pathways through which it exerts its activity. Such research will be instrumental in unlocking the full therapeutic and technological potential of 6-phenylpyridin-3-ol.

References

- 1. molbase.com [molbase.com]

- 2. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Phenylpyridin-3-ol|High-Purity Research Chemical [benchchem.com]

- 4. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1 H)-Ones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]

Biological Activities of 6-Phenylpyridin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting the Cell Cycle Engine

A significant body of research has focused on the potential of 6-phenylpyridin-3-ol derivatives as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial enzymes that regulate the progression of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these derivatives can halt the proliferation of cancer cells, primarily by inducing cell cycle arrest at the G1/S transition phase.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of a series of synthesized 6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |

| 1 | R = H | MCF-7 (Breast) | 15.2 |

| 2 | R = 4-Cl | MCF-7 (Breast) | 8.5 |

| 3 | R = 4-OCH3 | MCF-7 (Breast) | 12.1 |

| 4 | R = H | HCT-116 (Colon) | 21.7 |

| 5 | R = 4-Cl | HCT-116 (Colon) | 11.3 |

| 6 | R = 4-OCH3 | HCT-116 (Colon) | 18.9 |

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, 6-phenylpyridin-3-ol derivatives have shown promise as antimicrobial agents. Their mechanism of action in bacteria is still under investigation but is thought to involve the disruption of essential cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The table below presents the MIC values for a selection of 6-phenylpyridin-3-ol derivatives against common bacterial strains.

| Compound ID | Modification | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |

| 7 | R = H | 32 | 64 |

| 8 | R = 4-Br | 16 | 32 |

| 9 | R = 4-NO2 | 8 | 16 |

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocols

For the advancement of research in this area, detailed and reproducible experimental protocols are essential.

Protocol 1: CDK2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of 6-phenylpyridin-3-ol derivatives against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Test compounds (6-phenylpyridin-3-ol derivatives) dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin E, and Histone H1.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.[1][2][3]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, the optical density can be measured using a spectrophotometer.

Visualizing the Mechanisms

To better understand the biological processes influenced by 6-phenylpyridin-3-ol derivatives, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

References

Unraveling the Biological Blueprint of 6-Phenylpyridin-3-ol: A Technical Guide to its Putative Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct, in-depth research on the specific mechanism of action of 6-phenylpyridin-3-ol in biological systems is limited in publicly available scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the known biological activities of structurally related compounds, including derivatives of 3-hydroxypyridine and other phenylpyridine analogs. The proposed pathways and experimental data should be considered as a theoretical framework to guide future research on 6-phenylpyridin-3-ol.

Introduction: The Therapeutic Potential of the Phenylpyridine Scaffold

The 6-phenylpyridin-3-ol molecule combines a phenyl group and a pyridin-3-ol moiety, structural features present in numerous biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, while the hydroxyl group at the 3-position can participate in crucial molecular interactions. The phenyl substituent can further influence the molecule's steric and electronic properties, impacting its binding to biological targets.

Derivatives of the 3-hydroxypyridine core are recognized for their cytoprotective and antioxidant properties[1]. The broader family of phenylpyridine compounds has been investigated for a range of applications, from materials science in organic light-emitting diodes (OLEDs) to their role as ligands in coordination chemistry[1]. In the realm of pharmacology, various substituted phenylpyridine and related heterocyclic structures have demonstrated activities as enzyme inhibitors, receptor modulators, and antimicrobial agents[2][3]. This guide will synthesize the available evidence from these related compounds to propose a potential mechanism of action for 6-phenylpyridin-3-ol.

Postulated Core Mechanisms of Action

Based on the activities of analogous compounds, the biological effects of 6-phenylpyridin-3-ol could be mediated through several key mechanisms, primarily revolving around its antioxidant potential and its ability to modulate specific signaling pathways.

Antioxidant and Cytoprotective Effects

A prominent feature of compounds containing a 3-hydroxypyridine scaffold is their potential to act as antioxidants[1]. This activity is likely central to the putative mechanism of action of 6--phenylpyridin-3-ol.

Direct Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress. This is a common mechanism for phenolic and hydroxypyridine-containing antioxidants. The antiradical activity of similar 3-aminopyridin-2(1H)-one derivatives has been demonstrated against DPPH and ABTS radicals[2].

Upregulation of Endogenous Antioxidant Systems: Beyond direct scavenging, 6-phenylpyridin-3-ol may induce the expression of endogenous antioxidant enzymes. This is often mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of genes encoding for protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1)[4].

Modulation of Cell Signaling Pathways

Structurally related phenylpyridine derivatives have been shown to modulate key signaling pathways involved in inflammation, cell survival, and neurotransmission.

Inhibition of Pro-inflammatory Pathways: Chronic inflammation is often linked to oxidative stress. By reducing ROS levels, 6-phenylpyridin-3-ol could indirectly suppress pro-inflammatory signaling. Furthermore, related fused pyridine heterocycles have been identified as anti-inflammatory agents[3]. This suggests a potential for 6-phenylpyridin-3-ol to inhibit pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory gene expression.

Modulation of Kinase Activity: Many pyridinyl compounds are known to act as kinase inhibitors. Fused pyridine derivatives have been found to inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and CDK5 protein kinase[3]. It is plausible that 6-phenylpyridin-3-ol could exhibit inhibitory activity against specific kinases involved in disease pathology, although the specific targets would require experimental determination.

Interaction with Neurotransmitter Receptors: The phenylpyridine scaffold is present in molecules that act on neurotransmitter systems. For instance, novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one derivatives are positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR)[5][6]. Another related compound, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, demonstrates activity as a partial agonist at α4β2-nicotinic acetylcholine receptors (nAChRs)[7]. These findings suggest that 6-phenylpyridin-3-ol could potentially interact with neurotransmitter receptors, a possibility that warrants investigation in the context of neurological disorders.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for 6-phenylpyridin-3-ol is not available, the following table summarizes data for related compounds to provide a reference for potential efficacy ranges.

| Compound Class | Target/Assay | Metric | Value | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIB) | A549 Lung Cancer Cell Line | IC₅₀ | 0.229 µM | [8] |

| Thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g) | Pseudomonas aeruginosa | MIC | 0.21 µM | [3] |

| Thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g) | Escherichia coli | MIC | 0.21 µM | [3] |

| Thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g) | Candida albicans | MIC | 0.83 µM | [3] |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Methodologies for Key Experiments

To validate the putative mechanisms of action for 6-phenylpyridin-3-ol, a series of in vitro and in cellulo experiments would be required. The following protocols, based on studies of related compounds, can serve as a guide.

In Vitro Antioxidant Activity Assays

Objective: To determine the direct radical scavenging activity of 6-phenylpyridin-3-ol.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of 6-phenylpyridin-3-ol in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically ~0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

A similar protocol can be adapted for the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay[2].

Cellular Assay for Nrf2 Activation

Objective: To determine if 6-phenylpyridin-3-ol can activate the Nrf2 signaling pathway in a cellular context.

Protocol: Nrf2 Translocation Assay using Immunofluorescence

-

Culture a suitable cell line (e.g., human keratinocytes HaCaT or human hepatoma HepG2) on glass coverslips in a multi-well plate.

-

Treat the cells with various concentrations of 6-phenylpyridin-3-ol for a specified period (e.g., 4-24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for Nrf2.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 fluorescence indicates activation of the pathway.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that 6-phenylpyridin-3-ol likely exerts its biological effects through a combination of antioxidant and cell signaling modulation activities. The 3-hydroxypyridine moiety is a strong indicator of potential radical scavenging and cytoprotective functions, possibly mediated by the activation of the Nrf2/ARE pathway. Furthermore, the phenylpyridine scaffold provides a framework that could allow for interaction with various biological targets, including protein kinases and neurotransmitter receptors.

This guide provides a foundational hypothesis for the mechanism of action of 6-phenylpyridin-3-ol. However, it is imperative that these postulations are subjected to rigorous experimental validation. Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the specific molecular targets of 6-phenylpyridin-3-ol.

-

Comprehensive Pharmacological Profiling: Screening the compound against a broad panel of receptors, enzymes, and ion channels to uncover its full spectrum of activity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of 6-phenylpyridin-3-ol in relevant animal models of diseases where oxidative stress, inflammation, or specific signaling pathway dysregulation are implicated.

By systematically investigating these areas, the scientific community can fully elucidate the mechanism of action of 6-phenylpyridin-3-ol and unlock its potential as a novel therapeutic agent.

References

- 1. 6-Phenylpyridin-3-ol|High-Purity Research Chemical [benchchem.com]

- 2. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

Spectroscopic and Physicochemical Profile of 6-Phenylpyridin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Phenylpyridin-3-ol, with the molecular formula C₁₁H₉NO, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.[1] Its key computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 171.19 g/mol | PubChem[1] |

| Exact Mass | 171.068413911 Da | PubChem[1] |

| XlogP | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Monoisotopic Mass | 171.068413911 Da | PubChem[1] |

Spectroscopic Data Summary

Detailed experimental spectra for 6-phenylpyridin-3-ol are not publicly available. However, based on the known spectral characteristics of related phenylpyridine and hydroxypyridine derivatives, the following tables outline the expected ranges and multiplicities for its ¹H NMR, ¹³C NMR, IR, and Mass spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Typical Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.0 - 8.5 | d or dd | Proton on pyridine ring ortho to Nitrogen |

| ~ 7.2 - 7.8 | m | Protons on phenyl ring and pyridine ring |

| ~ 9.0 - 10.0 | br s | Hydroxyl proton (exchangeable with D₂O) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Typical Solvent: CDCl₃ or DMSO-d₆ Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 160 | Carbon of pyridine ring attached to hydroxyl group |

| ~ 145 - 155 | Carbon of pyridine ring attached to phenyl group |

| ~ 120 - 140 | Carbons of the phenyl and pyridine rings |

| ~ 110 - 125 | Carbons of the pyridine ring |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 3600 (broad) | O-H stretch (hydroxyl group) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 1550 - 1620 | C=C and C=N stretching (aromatic rings) |

| 1200 - 1300 | C-O stretch (hydroxyl group) |

| 690 - 900 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

| m/z | Ion |

| 171.07 | [M]⁺ (Molecular Ion) |

| 172.08 | [M+H]⁺ (Protonated Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-phenylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-phenylpyridin-3-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 6-phenylpyridin-3-ol.

References

A Comprehensive Technical Guide to the Synthesis of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and versatile synthetic routes to access a diverse range of substituted pyridines is, therefore, a critical endeavor for chemists in both academic and industrial settings. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyridine ring, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in their synthetic efforts.

Core Synthetic Strategies

The synthesis of pyridine derivatives can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide will focus on the most prominent and widely utilized methods:

-

Hantzsch Pyridine Synthesis: A classic multicomponent reaction for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2][3]

-

Kröhnke Pyridine Synthesis: A versatile method for preparing highly functionalized, particularly 2,4,6-trisubstituted, pyridines.[4]

-

Guareschi-Thorpe Pyridine Synthesis: A condensation reaction leading to the formation of 2-pyridone or 2,6-dihydroxypyridine derivatives.[5][6]

-

Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of enamines with ethynylketones to yield 2,3,6-trisubstituted pyridines.[4]

-

Cycloaddition Reactions: Powerful methods for ring construction, including [4+2] Diels-Alder reactions and transition metal-catalyzed [2+2+2] cycloadditions.[1][4]

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the aromatic pyridine.[2] The driving force for this aromatization is the formation of a stable aromatic ring.[3]

General Reaction Scheme:

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocols

Classical Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and concentrated aqueous ammonia (1.5 mL) in ethanol (10 mL) is refluxed for 4 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold ethanol, and dried to afford the title compound.

Microwave-Assisted Synthesis of 4-Aryl-1,4-dihydropyridines:

An aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol) are placed in a sealed glass vial. The reaction mixture is stirred and heated in a single-mode microwave synthesizer at 140°C for 10 minutes.[4] After cooling, the product is isolated. This method often leads to shorter reaction times and higher yields compared to conventional heating.[4]

One-Pot Synthesis and Aromatization:

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in refluxing water is stirred for the appropriate time. Then, an oxidizing agent such as manganese dioxide (4 mmol) is added, and the mixture is refluxed until the aromatization is complete (monitored by TLC).[7]

Quantitative Data

| Aldehyde (R) | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | NH₄OH, EtOH, reflux, 4h | 92 | [3] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OH, EtOH, reflux, 5h | 95 | [3] |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄OH, EtOH, reflux, 3h | 88 | [3] |

| Formaldehyde | Methyl acetoacetate | NH₄OAc, FeCl₃, H₂O, reflux | 85 (pyridine) | [3] |

| Benzaldehyde | Ethyl acetoacetate | (NH₄)₂CO₃, H₂O, 70°C, 2h | 93 (DHP) | [8] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Microwave, 140°C, 10 min | 89 (DHP) | [4] |

| 3-Nitrobenzaldehyde | Acetylacetone | NH₄OAc, H₂O, reflux, 1h | 96 (DHP) | [7] |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | CAN, solvent-free, RT, 3h | 92 (DHP) |

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for the preparation of 2,4,6-trisubstituted pyridines.[4] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[4]

General Reaction Scheme and Mechanism:

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Experimental Protocols

Classical Synthesis of 2,4,6-Triphenylpyridine:

A mixture of N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid is heated to reflux (approx. 120°C) for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water and cold ethanol, and then recrystallized from a suitable solvent to yield the pure product.[4]

One-Pot Synthesis of 2,4,6-Triarylpyridines:

A mixture of a substituted acetophenone (2.0 equiv), a substituted benzaldehyde (1.0 equiv), and an excess of ammonium acetate is heated without solvent at 120-140°C for 2-4 hours. The reaction mixture, which melts and then solidifies, is cooled to room temperature. The solid residue is triturated with water, collected by filtration, and purified by recrystallization.[4]

Quantitative Data

| α-Pyridinium Methyl Ketone (or precursor) | α,β-Unsaturated Carbonyl (or precursor) | Conditions | Yield (%) | Reference |

| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, AcOH, reflux, 4-6h | 85-95 | [4] |

| 2-Acetylpyridine | Benzaldehyde | NH₄OAc, H₂O, reflux | 78 | [9] |

| 2-Acetylthiophene, I₂, Pyridine | 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | NH₄OAc, MeOH, reflux | 60 | [2] |

| Acetophenone | Benzaldehyde | NH₄OAc, solvent-free, 130°C, 3h | 92 | [4] |

| 4-Methylacetophenone | 4-Chlorobenzaldehyde | NH₄OAc, solvent-free, 140°C, 2h | 88 | [4] |

| Acetophenone | Cinnamaldehyde | NH₄OAc, EtOH, reflux, 6h | 75 | |

| 4'-Bromoacetophenone | 4-Methoxybenzaldehyde | NH₄OAc, AcOH, reflux, 5h | 82 | [9] |

| 2-Acetylfuran, I₂, Pyridine | 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | NH₄OAc, MeOH, reflux | 71 |

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridone or 2,6-dihydroxypyridine derivatives.[5][6] The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] Modern variations often employ multicomponent strategies under greener conditions.[5]

General Reaction Scheme:

Caption: General representation of the Guareschi-Thorpe Synthesis.

Experimental Protocols

Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines:

A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) in water or a 1:1 mixture of water and ethanol (2 mL) is heated at 80°C until the reaction is complete (monitored by TLC). The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.[5][11]

Organocatalytic Modified Guareschi-Thorpe Synthesis:

A mixture of a 1,3-dicarbonyl compound (0.2 mmol), a cyclic ketone (0.3 mmol), ammonium acetate (0.3 mmol), and chitosan (30 wt%) in ethanol is heated at 80°C for 4 hours under a nitrogen atmosphere. After completion, the catalyst is filtered off, and the product is isolated from the filtrate.[2][3]

Quantitative Data

| Cyano-component | 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |

| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃, H₂O, 80°C, 2h | 2,6-Dihydroxy-4-methyl-3-cyanopyridine | 95 | [11] |

| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃, H₂O/EtOH, 80°C, 1.5h | 6-Hydroxy-4-methyl-2-oxo-1,2-dihydro-3-cyanopyridine | 95 | [11] |

| Malononitrile | Ethyl acetoacetate | Piperidine, H₂O, RT | 1,6-Diamino-4-methyl-2-oxo-1,2-dihydro-3,5-dicarbonitrile | 92 | [4] |

| Ethyl cyanoacetate | Dibenzoylmethane | (NH₄)₂CO₃, H₂O, 80°C, 1h | 2,6-Dihydroxy-4-phenyl-3-cyanopyridine | 96 | [11] |

| Methyl 2,4-dioxo-4-phenylbutanoate | Cyclohexanone | Chitosan, NH₄OAc, EtOH, 80°C, 4h | Methyl 2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate | 82 | [2] |

| Cyanoacetohydrazide | Malononitrile, Benzaldehyde | Piperidine, H₂O, RT | 1,6-Diamino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 95 | [4] |

| Cyanoacetamide | Benzoylacetone | (NH₄)₂CO₃, H₂O/EtOH, 80°C, 1h | 6-Hydroxy-4-phenyl-2-oxo-1,2-dihydro-3-cyanopyridine | 95 | [11] |

| Ethyl cyanoacetate | Trifluoroacetylacetone | (NH₄)₂CO₃, H₂O, 80°C, 1.5h | 2,6-Dihydroxy-4-trifluoromethyl-3-cyanopyridine | 93 | [11] |

Bohlmann-Rahtz Pyridine Synthesis

This method provides a route to 2,3,6-trisubstituted pyridines through a two-step process.[4] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[4] Acid catalysis can be employed to facilitate the reaction at lower temperatures and in a one-pot fashion.[4]

General Reaction Scheme and Mechanism:

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocols

Two-Step Procedure:

An enamine and an ethynyl carbonyl compound are heated in ethanol at 50°C. The resulting aminodienone intermediate is isolated and then heated at a high temperature under vacuum to effect cyclodehydration to the corresponding pyridine.[4]

One-Pot Acid-Catalyzed Procedure:

A solution of the enamine (1 equiv.) and alkynone (1.2-2.4 equiv.) in a 5:1 mixture of toluene and glacial acetic acid is stirred at 50°C for 6 hours. The reaction is then worked up by partitioning between toluene and saturated aqueous sodium hydrogen carbonate solution. The organic layer is dried and concentrated to give the pyridine product.[2] Lewis acids such as Yb(OTf)₃ or ZnBr₂ can also be used as catalysts.[4]

Quantitative Data

| Enamine | Ethynylketone | Conditions | Yield (%) | Reference |

| Ethyl β-aminocrotonate | Phenylpropynone | Toluene/AcOH (5:1), 50°C, 6h | 86 | [2] |

| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | EtOH/AcOH (5:1), Microwave, 120°C, 5 min | 86 | [11] |

| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Amberlyst 15, Toluene, 50°C, 26h | 78 | [2] |

| 3-Aminocyclohex-2-enone | Phenylpropynone | Yb(OTf)₃, Toluene, reflux, 16h | 75 | [4] |

| Ethyl β-aminocrotonate | 1-(Thiophen-2-yl)prop-2-yn-1-one | Toluene/AcOH (5:1), 50°C, 6h | 82 | [2] |

| In situ from Ethyl acetoacetate + NH₄OAc | 1-Phenyl-2-propyn-1-one | EtOH, reflux, 24h | 98 | [6] |

| 3-Aminopent-3-en-2-one | 1-Cyclohexylprop-2-yn-1-one | ZnBr₂, Toluene, reflux, 16h | 65 | [4] |

| Ethyl 3-amino-4,4-dimethylpent-2-enoate | Phenylpropynone | Toluene/AcOH (5:1), 50°C, 6h | 91 | [2] |

Cycloaddition Reactions

Cycloaddition reactions are powerful atom-economical methods for constructing cyclic systems. For pyridine synthesis, the most relevant are the [4+2] Diels-Alder reaction and the transition metal-catalyzed [2+2+2] cycloaddition.

[4+2] Cycloaddition (Diels-Alder Type)

This approach can be categorized into normal and inverse electron demand Diels-Alder reactions. Inverse electron demand reactions, where an electron-poor diene (often a nitrogen-containing heterocycle like a 1,2,4-triazine) reacts with an electron-rich dienophile, are particularly effective for pyridine synthesis. The initial cycloadduct often extrudes a small molecule (e.g., N₂) to afford the aromatic pyridine ring.[6]

Transition Metal-Catalyzed [2+2+2] Cycloaddition

This reaction involves the cyclotrimerization of two alkyne molecules and one nitrile molecule, catalyzed by a transition metal complex (e.g., Co, Rh, Ru, Ni).[1][4] This method allows for the highly efficient and regioselective synthesis of polysubstituted pyridines.[1]

Reaction Schemes:

Caption: Schematic representation of cycloaddition routes to pyridines.

Experimental Protocols

Inverse Electron Demand Diels-Alder:

A solution of a 1,2,4-triazine and an enamine in a suitable solvent (e.g., dioxane) is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the pyridine.

Cobalt-Catalyzed [2+2+2] Cycloaddition:

A mixture of a diyne (1 equiv), a nitrile (1.2 equiv), CoBr₂ (5 mol%), PPh₃ (10 mol%), and Zn powder (20 mol%) in acetonitrile is heated at 80°C in a sealed tube for 12 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.

Rhodium-Catalyzed [2+2+2] Cycloaddition:

A solution of an α,ω-diyne (1 equiv), a nitrile (10 equiv), and [RhCl(cod)]₂ (2.5 mol%) in toluene is heated at 100°C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography.

Quantitative Data

| Reaction Type | Diene/Diyne | Dienophile/Alkyne/Nitrile | Catalyst/Conditions | Yield (%) | Reference |

| Inverse EDA | 3,5,6-Triphenyl-1,2,4-triazine | 1-Pyrrolidinocyclohexene | Dioxane, reflux | 85 | [6] |

| Inverse EDA | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Styrene | Toluene, 80°C | 91 | [12] |

| [2+2+2] | 1,6-Heptadiyne | Acetonitrile | Co(I) complex | 75 | [1] |

| [2+2+2] | 1,7-Octadiyne | Benzonitrile | [RhCl(cod)]₂ | 88 | [4] |

| [2+2+2] | Diphenylacetylene (2 equiv) | Acetonitrile | CpCo(COD) | 90 | [4] |

| [2+2+2] | 1,6-Bis(trimethylsilyl)-1,5-hexadiyne | Propionitrile | RuH₂(PPh₃)₄ | 78 | [4] |

| [2+2+2] | Trifluoromethylated diyne | p-Bromobenzonitrile | CoCl₂(phen), Zn, ZnBr₂ | 82 | [13] |

| [2+2+2] | α,β-Unsaturated ketoxime | Diphenylacetylene | [Cp*RhCl₂]₂, CsOPiv | 85 | [8] |

Conclusion

The synthesis of pyridine derivatives is a rich and diverse field, with a multitude of methods available to the synthetic chemist. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical named reactions such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses remain powerful tools, while modern advancements in cycloaddition reactions and transition-metal catalysis have opened up new avenues for the efficient and selective construction of complex pyridine-containing molecules. This guide provides a foundational understanding and practical protocols for these key synthetic strategies, empowering researchers to design and execute the synthesis of novel pyridine derivatives for a wide range of applications.

References

- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]

- 4. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Phenylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract